![molecular formula C20H21N5O2 B2844470 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-40-6](/img/no-structure.png)

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

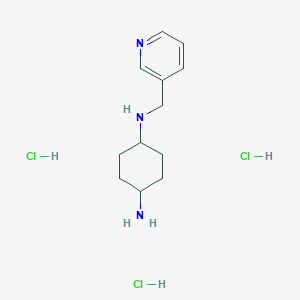

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as BG-12, is a small molecule drug that has been developed for the treatment of multiple sclerosis (MS). It is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.

科学的研究の応用

Synthesis and Precursor Applications

- Synthesis of Disubstituted Imidazoles: The compound is used in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are crucial precursors for analogs of purine, a key component in nucleic acids (Alves, Proença, & Booth, 1994).

- Antiproliferative Properties: It has been used in creating derivatives that inhibit the proliferation of vascular smooth muscle cells, with potential applications in treating cardiovascular diseases (Ryu et al., 2008).

- Synthesis of Expanded Xanthines and Xanthosines: This compound is involved in the synthesis of imidazo[4,5-d][1,3]diazepine ring systems, contributing to the exploration of new nucleic acid components (Hosmane et al., 1991).

Biological Activity and Applications

- Antimicrobial Screening: Derivatives of imidazole-isoindoline-1,3-dione show promising results against various strains of bacteria and fungi, indicating potential use in antimicrobial therapies (Sankhe & Chindarkar, 2021).

- Antioxidant and Antimicrobial Activities: Certain derivatives have been evaluated for their antioxidant and antimicrobial activities, suggesting potential applications in pharmacology and medicine (Bassyouni et al., 2012).

- Synthesis of Fused Polycyclic Structures: The compound aids in the multicomponent synthesis of polycyclic structures, which are related to bioactive heterocycles and have implications in drug discovery (Bayat, Hosseini, & Notash, 2016).

Specialized Applications

- Photosystem II Inhibition: Certain derivatives act as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein, presenting potential applications in the study of photosynthesis and herbicides (Oettmeier, Masson, & Hecht, 2001).

- Synthesis of Azole Nucleosides: It is involved in the nickel-mediated synthesis of azole-substituted purine nucleosides, which are significant in the study of genetic materials and potential therapeutics (Liu & Robins, 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine with urea followed by cyclization to form the imidazole ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine", "Urea", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine with urea in the presence of a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate to form the imidazole ring", "Step 3: Oxidation of the resulting intermediate to form the final product" ] } | |

CAS番号 |

878716-40-6 |

製品名 |

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

分子式 |

C20H21N5O2 |

分子量 |

363.421 |

IUPAC名 |

6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |

InChIキー |

XOOBQEIUBJDFFC-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)

![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2844398.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2844406.png)

![4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2844407.png)

![7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2844410.png)